Conformational Plasticity: Three-State Equilibrium
L-Iduronic acid is unique among hexuronic acids in its ability to sample three distinct low-energy conformations in solution: the ¹C₄ and ⁴C₁ chairs and the ²S₀ skew-boat. In contrast, D-glucuronic acid is conformationally restricted, predominantly adopting only the ⁴C₁ chair [1]. This multi-state equilibrium allows IdoA-containing GAGs to undergo an 'induced fit' upon protein binding, a mechanism unavailable to the rigid GlcA [2].
vs. GlcA: 1 state (⁴C₁)
| Evidence Dimension | Number of low-energy solution conformations |
|---|---|
| Target Compound Data | 3 (¹C₄, ⁴C₁, ²S₀) |
| Comparator Or Baseline | D-Glucuronic acid: 1 (⁴C₁) |
| Quantified Difference | 3-fold increase in accessible conformational states |
| Conditions | Aqueous solution, assessed by ¹H NMR and force-field calculations |
Why This Matters
This conformational flexibility is the mechanistic basis for IdoA's enhanced binding to proteins and minerals, making it essential for studies of molecular recognition.
- [1] DBpedia. Iduronic acid. View Source
- [2] Kovensky J, et al. Further evidence for the critical role of a non-chair conformation of L-iduronic acid in the activation of antithrombin. Chem Eur J. 2002. View Source
